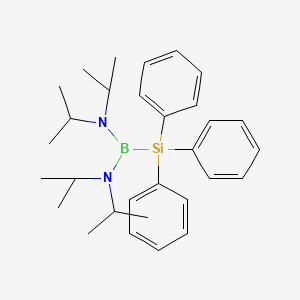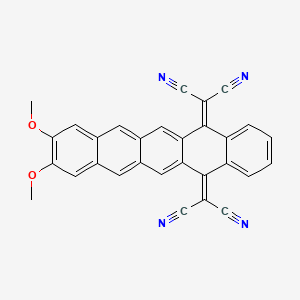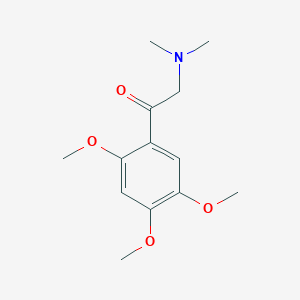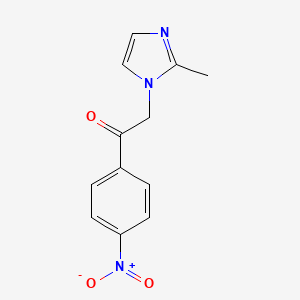
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone is an organic compound that features both an imidazole ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 2-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2-(2-Methylimidazol-1-yl)-1-(4-aminophenyl)ethanone.
Substitution: Various alkylated or acylated derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibition properties and potential therapeutic effects.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could also participate in electron transfer processes, affecting the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Imidazol-1-yl)-1-(4-nitrophenyl)ethanone
- 2-(2-Methylimidazol-1-yl)-1-phenylethanone
- 2-(2-Methylimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both the 2-methylimidazole and 4-nitrophenyl groups in 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone makes it unique
Eigenschaften
CAS-Nummer |
342801-48-3 |
|---|---|
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2-(2-methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-9-13-6-7-14(9)8-12(16)10-2-4-11(5-3-10)15(17)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
SDQNOFICLCGYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)

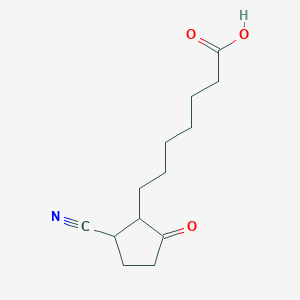
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)

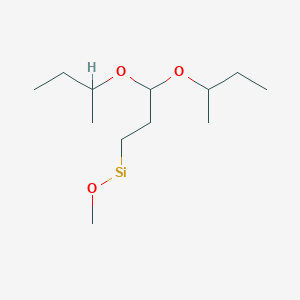
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
